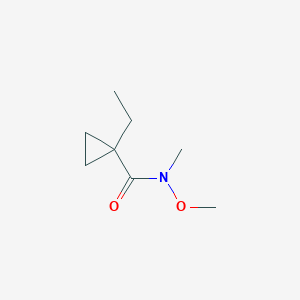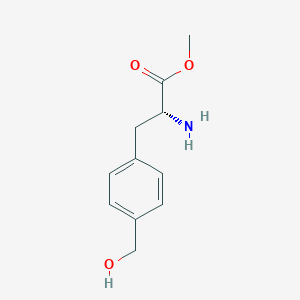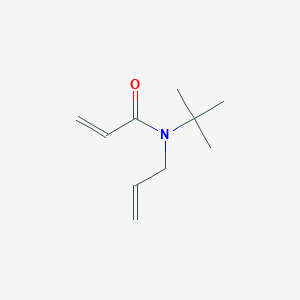
N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide: is an organic compound characterized by the presence of a tert-butyl group and a prop-2-en-1-yl group attached to a prop-2-enamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide typically involves the reaction of tert-butylamine with prop-2-en-1-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.
Reduction: Reduced derivatives with saturated carbon chains.
Substitution: Substituted products with various functional groups replacing the original substituents.
Applications De Recherche Scientifique
N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-tert-butyl-2-benzothiazolesulfenamide: Shares the tert-butyl group but differs in the core structure.
N-tert-butylacrylamide: Similar in having a tert-butyl group and an acrylamide moiety.
tert-butyl(prop-2-en-1-yl)amine: Similar in having a prop-2-en-1-yl group but differs in the amine functionality.
Uniqueness: N-tert-butyl-N-(prop-2-en-1-yl)prop-2-enamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions, making it valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C10H17NO |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
N-tert-butyl-N-prop-2-enylprop-2-enamide |
InChI |
InChI=1S/C10H17NO/c1-6-8-11(9(12)7-2)10(3,4)5/h6-7H,1-2,8H2,3-5H3 |
Clé InChI |
XOPWGEGZEKLLMR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(CC=C)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


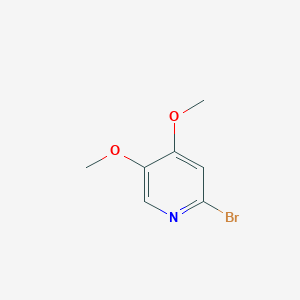

![4,6-Dimethoxybenzo[d][1,3]dioxole-5-carboxylic acid](/img/structure/B11760864.png)
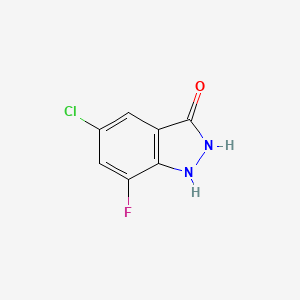

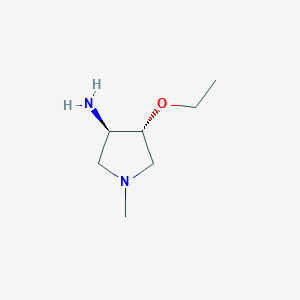
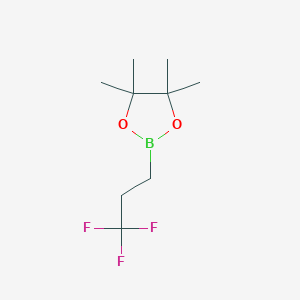
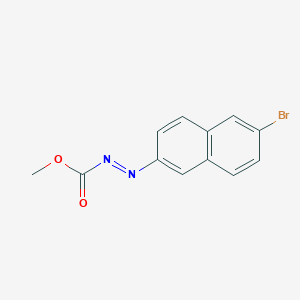
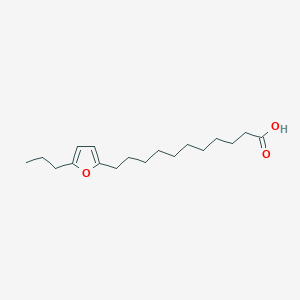
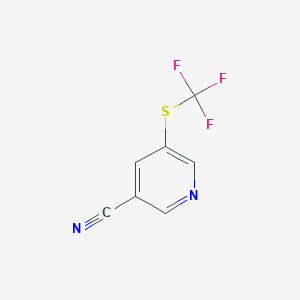
![4-Chloro-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11760928.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760941.png)
